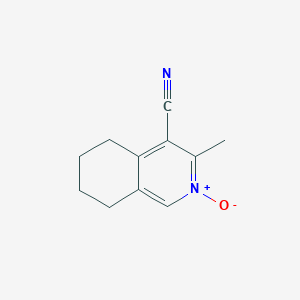
3-Methyl-5,6,7,8-tetra-hydroisoquinoline-4-carbonitrile 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5,6,7,8-tetra-hydroisoquinoline-4-carbonitrile 2-oxide is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetra-hydroisoquinoline-4-carbonitrile 2-oxide typically involves multicomponent reactions. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired tetrahydroisoquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These methods involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
化学反応の分析
Types of Reactions
3-Methyl-5,6,7,8-tetra-hydroisoquinoline-4-carbonitrile 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the products.
Major Products Formed
The major products formed from these reactions include nitrones, amine derivatives, and substituted tetrahydroisoquinolines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
科学的研究の応用
3-Methyl-5,6,7,8-tetra-hydroisoquinoline-4-carbonitrile 2-oxide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-Methyl-5,6,7,8-tetra-hydroisoquinoline-4-carbonitrile 2-oxide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its neuroprotective and antineuroinflammatory effects. It is believed to exert its effects through the inhibition of oxidative stress and the modulation of inflammatory pathways .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the carbonitrile and oxide groups.
Nomifensine: A 4-substituted tetrahydroisoquinoline used as an antidepressant.
Diclofensine: Another 4-substituted tetrahydroisoquinoline with stimulant properties.
Uniqueness
3-Methyl-5,6,7,8-tetra-hydroisoquinoline-4-carbonitrile 2-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonitrile and oxide groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
3-methyl-2-oxido-5,6,7,8-tetrahydroisoquinolin-2-ium-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-11(6-12)10-5-3-2-4-9(10)7-13(8)14/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHVQLSOESSOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C2CCCCC2=C1C#N)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![cyclohexyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5560618.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5560626.png)
![N-[2,4,6-trimethyl-3-(naphthalene-1-carbonylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B5560629.png)
![{4-[4-methoxy-3-(methoxymethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5560641.png)
![2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5560651.png)


![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5560677.png)
![4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5560683.png)
![2-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-5-fluoro-1H-benzimidazole](/img/structure/B5560685.png)
![2-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5560691.png)
![2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5560708.png)
![11-phenyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B5560710.png)
![ethyl 2-[(2E)-2-benzylidenehydrazinyl]-2-oxoacetate](/img/structure/B5560724.png)
